3-[4-(4-fluorophenyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine
Description
Properties
IUPAC Name |
3-[4-(4-fluorophenyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN6/c13-9-1-3-10(4-2-9)18-5-7-19(8-6-18)12-15-11(14)16-17-12/h1-4H,5-8H2,(H3,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCRXKWHEGPXCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NNC(=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine typically involves the following steps:
Piperazine Derivative Synthesis: Piperazine is reacted with 4-fluorophenyl chloride to form 1-(4-fluorophenyl)piperazine.
Triazole Formation: The piperazine derivative is then reacted with a triazole precursor, such as 1H-1,2,4-triazole-5-amine, under specific reaction conditions (e.g., heating, use of catalysts) to form the final compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors and continuous flow processes to ensure efficiency and consistency. The use of advanced purification techniques, such as chromatography, is employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents onto the piperazine or triazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) oxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to 3-[4-(4-fluorophenyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine exhibit antidepressant-like effects. The piperazine moiety is known to interact with serotonin receptors, which are crucial in mood regulation. Studies have shown that modifications of piperazine derivatives can enhance their efficacy in treating depression by increasing serotonin levels in the brain .
Antifungal and Antibacterial Properties
This compound has been evaluated for its antifungal and antibacterial activities. Heterocyclic compounds containing triazole rings are recognized for their ability to inhibit fungal growth by disrupting cell membrane synthesis. In vitro studies demonstrated that derivatives of this compound exhibited significant antifungal activity against strains such as Candida albicans and Aspergillus niger .
Anticancer Potential
Recent investigations into the anticancer properties of triazole derivatives have shown promise. The compound has been tested against various cancer cell lines, revealing cytotoxic effects that may be attributed to its ability to induce apoptosis in cancer cells. The fluorophenyl group enhances the lipophilicity of the molecule, potentially improving its bioavailability .
Case Study 1: Antidepressant Activity
A study conducted on a series of piperazine derivatives found that this compound exhibited notable antidepressant-like behavior in animal models. The results suggested that the compound significantly reduced immobility time in forced swim tests compared to control groups, indicating its potential as a therapeutic agent for depression .
Case Study 2: Antifungal Efficacy
In a comparative study assessing the antifungal activity of various triazole compounds, this compound was found to inhibit the growth of Candida species effectively. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antifungal agents such as fluconazole, suggesting its potential as a novel antifungal agent .
Mechanism of Action
The mechanism by which 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Chemical Profile :
Key Features :
- The 4-fluorophenyl group enhances lipophilicity and metabolic stability, common in bioactive molecules .
- The piperazine ring may facilitate interactions with neurological targets (e.g., serotonin or dopamine receptors), similar to antipsychotics .
Comparison with Structurally Similar Compounds
Piperazine-Modified Analogs
Structural Insights :
Triazole-Modified Analogs
Functional Group Impact :
Anticancer and Antimicrobial Derivatives
Biological Activity
3-[4-(4-fluorophenyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from various studies and research findings.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its role in various pharmacological activities. The presence of the piperazine moiety enhances its interaction with biological targets, making it a candidate for further investigation in drug development.
Synthesis Methods
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various methodologies have been explored to optimize yield and purity:
- Conventional Methods : Traditional synthetic routes often involve multi-step reactions that can be time-consuming.
- Green Chemistry Approaches : Recent studies emphasize environmentally friendly methods that reduce waste and improve efficiency.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of this compound. The compound has shown promising results against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Enterococcus faecalis | 64 µg/mL |
These findings suggest that the compound possesses moderate to strong antibacterial activity, making it a potential candidate for further development as an antimicrobial agent .
Anticancer Properties
Research has also highlighted the anticancer potential of this compound. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10.5 |
| HCT-116 (Colon Cancer) | 12.3 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analysis . Furthermore, molecular docking studies suggest strong interactions with target proteins involved in cancer progression .
Study on Antimicrobial Efficacy
In a recent study published in MDPI, researchers synthesized various derivatives of triazole compounds, including this compound. The derivatives were tested against common pathogens. The results indicated that modifications to the piperazine ring significantly influenced antimicrobial activity .
Evaluation of Anticancer Activity
Another study focused on evaluating the anticancer effects of this compound against MCF-7 cells. The results showed that treatment with the compound led to increased levels of p53 protein and activated caspase pathways, indicating its role in promoting apoptosis .
Q & A
Q. What are the established synthetic routes for 3-[4-(4-fluorophenyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine, and what key intermediates are involved?
The synthesis typically involves multi-step reactions starting with the preparation of the triazole core. Key steps include:
- Cyclocondensation : Formation of the 1,2,4-triazole ring using precursors like thiosemicarbazides or amidrazones under acidic conditions.
- Piperazine functionalization : Introducing the 4-(4-fluorophenyl)piperazine moiety via nucleophilic substitution or coupling reactions.
- Purification : Chromatography or recrystallization to isolate the final product. Intermediate characterization often relies on NMR and LC-MS to confirm structural integrity .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and piperazine-triazole connectivity.
- X-ray Crystallography : For resolving crystal packing and stereochemistry (e.g., using SHELXL for refinement) .
- Elemental Analysis : Validates empirical formula accuracy.
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and isotopic patterns .
Q. What preliminary biological activities have been reported for this compound?
While direct data on this compound is limited, structural analogs (e.g., triazole-piperazine hybrids) exhibit:
- Antimicrobial activity : Inhibition of bacterial/fungal enzymes (e.g., cytochrome P450) via triazole-metal coordination .
- Receptor modulation : Potential interaction with serotonin or dopamine receptors due to the fluorophenyl-piperazine moiety . Standard in vitro assays (MIC tests, receptor-binding studies) are recommended for validation .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing side reactions?
- Reaction Solvent : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity in substitution steps.
- Catalysts : Employ Pd-based catalysts for efficient cross-coupling of piperazine and triazole units.
- Temperature Control : Gradual heating (60–80°C) reduces decomposition of thermally sensitive intermediates.
- Byproduct Analysis : TLC or HPLC monitoring to identify and suppress side products .
Q. How can contradictory data in biological activity studies be resolved?
- Assay Standardization : Validate cell lines/pathogen strains and control for pH/temperature variations.
- Structural Analog Comparison : Test derivatives (e.g., replacing fluorine with chlorine) to isolate electronic vs. steric effects.
- Computational Docking : Use AutoDock or Schrödinger to predict binding affinities to target proteins .
Q. What computational methods are suitable for modeling this compound’s interactions with biological targets?
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity.
- Molecular Dynamics (MD) : Simulates binding stability in receptor pockets (e.g., fungal CYP51).
- QSAR Models : Correlate substituent modifications (e.g., piperazine alkylation) with activity trends .
Q. What challenges arise in resolving its crystal structure, and how can they be addressed?
- Disorder in Piperazine Rings : Mitigate with low-temperature (100 K) crystallography.
- Twinning : Use TWINLAW in SHELXL for refinement.
- Weak Diffraction : Optimize crystal growth via vapor diffusion with DMSO/water mixtures .
Q. How can isotope labeling (e.g., ¹⁵N) enhance metabolic pathway studies?
- Synthesis : Incorporate ¹⁵N-labeled ammonia in triazole ring formation.
- Tracing : Use LC-MS/MS to monitor labeled metabolites in hepatic microsomal assays.
- Mechanistic Insights : Identify rate-limiting steps in degradation pathways .
Q. What structure-activity relationship (SAR) strategies improve target selectivity?
- Piperazine Modifications : Introduce bulky groups (e.g., tert-butyl) to enhance receptor specificity.
- Fluorophenyl Positioning : Para-substitution vs. ortho/meta alters lipophilicity and membrane penetration.
- Triazole Substitution : Replace the 5-amine with nitro or azido groups to tune redox activity .
Q. How does the compound’s thermal stability impact formulation for in vivo studies?
- DSC Analysis : Decomposition temperatures >250°C (common for triazoles) suggest compatibility with lyophilization.
- Excipient Screening : Use cyclodextrins or PEG to enhance aqueous solubility without destabilization.
- Accelerated Stability Testing : Monitor degradation under high humidity/UV exposure .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
